Introduction: The Strategic Importance of Fluorinated Aromatic Esters
Introduction: The Strategic Importance of Fluorinated Aromatic Esters
An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate (CAS 727-55-9): A Versatile Fluorinated Building Block for Advanced Materials and Medicinal Chemistry
Dimethyl 2,3,5,6-tetrafluoroterephthalate, identified by CAS number 727-55-9, is a symmetrically substituted aromatic diester. Its structure is characterized by a perfluorinated benzene ring with two methyl ester groups at the para positions. This arrangement of highly electronegative fluorine atoms imparts significant and unique electronic properties to the molecule, rendering the aromatic ring electron-deficient and activating the ester functionalities towards specific chemical transformations. These characteristics make it a highly valuable building block in several advanced fields. In materials science, it serves as a crucial precursor to 2,3,5,6-tetrafluoroterephthalic acid, a rigid linker ligand used in the synthesis of specialized Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The presence of fluorine atoms in these frameworks can modulate pore size, hydrophobicity, and gas sorption properties. In synthetic organic chemistry and drug development, the tetrafluorinated phenyl core is a desirable scaffold for creating novel therapeutics with enhanced metabolic stability and binding affinities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in research and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application. The high degree of fluorination and molecular symmetry of Dimethyl 2,3,5,6-tetrafluoroterephthalate dictates its behavior and analytical signatures.
Physicochemical Properties
The key physical and chemical properties are summarized in the table below, compiled from various chemical data repositories.[3][4][5]
| Property | Value | Source |
| CAS Number | 727-55-9 | [3] |
| Molecular Formula | C₁₀H₆F₄O₄ | [3] |
| Molecular Weight | 266.15 g/mol | [3] |
| IUPAC Name | dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | [3] |
| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Appearance | White solid (typical) | N/A |
| Storage Temperature | 2-8°C Refrigerator | [6] |
Structural & Spectroscopic Characterization
The molecular structure lends itself to straightforward yet informative spectroscopic analysis. The expected spectral data provides a self-validating system for identity and purity confirmation.
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¹H-NMR Spectroscopy: Due to the molecule's plane of symmetry, the six protons of the two methyl groups are chemically equivalent. This results in a single, sharp signal in the proton NMR spectrum, typically observed around 3.9 ppm. The absence of any adjacent protons means this peak will be a singlet.
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¹³C-NMR Spectroscopy: The symmetry of the molecule results in three distinct carbon signals: one for the methyl carbons, one for the carbonyl carbons of the ester groups, and one for the four equivalent aromatic carbons attached to fluorine.
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¹⁹F-NMR Spectroscopy: Similar to the proton NMR, the four fluorine atoms are chemically equivalent due to symmetry. This leads to a single signal in the fluorine-19 NMR spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching vibration for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹. Additionally, strong C-F stretching bands will be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[7]
-
Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 266. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 235, or the loss of a methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 207.[7]
Part 2: Synthesis and Derivatization Pathways
The utility of Dimethyl 2,3,5,6-tetrafluoroterephthalate stems from its role as a stable, isolable precursor to more reactive or functional molecules. Its synthesis and subsequent chemical transformations are critical workflows for its application.
Primary Synthesis: Esterification of 2,3,5,6-Tetrafluoroterephthalic Acid
The most direct and common synthesis route is the Fischer esterification of commercially available 2,3,5,6-tetrafluoroterephthalic acid (CAS 652-36-8).[8] The causality for this choice is the high reactivity of the carboxylic acid under acidic conditions and the ability to drive the reaction to completion by using an excess of the alcohol, methanol.
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (10.0 g, 42.0 mmol).
-
Reagent Addition: Add an excess of anhydrous methanol (100 mL). While stirring, cautiously add concentrated sulfuric acid (2 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[9]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. The product, being insoluble in water, will precipitate out as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure Dimethyl 2,3,5,6-tetrafluoroterephthalate.
Caption: Workflow for the synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate.
Key Derivatization Reactions
A primary application of the title compound is its use as a precursor for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6), a fluorinated diol monomer.[10][11] The conversion of the robust ester groups into primary alcohols requires a potent reducing agent.
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Reactor Setup: In a three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend Dimethyl 2,3,5,6-tetrafluoroterephthalate (5.0 g, 18.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
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Reducing Agent: Cool the suspension to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 2.13 g, 56.4 mmol) portion-wise. Rationale: NaBH₄ is a selective reducing agent for esters, though it is less reactive than alternatives like LiAlH₄, making the reaction easier to control. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyls, facilitating this reduction.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diol.
-
Purification: The product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, can be purified by column chromatography or recrystallization.
Dimethyl 2,3,5,6-tetrafluoroterephthalate is a convenient and stable precursor for the corresponding dicarboxylic acid linker, which is pivotal in constructing MOFs. The hydrolysis can be performed as a separate step or in situ during the MOF synthesis.
-
Reaction Setup: Dissolve Dimethyl 2,3,5,6-tetrafluoroterephthalate (5.0 g, 18.8 mmol) in a mixture of methanol (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide (2.25 g, 56.4 mmol) and heat the mixture to reflux for 2-3 hours.
-
Acidification: After cooling, remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH < 2 with concentrated HCl.
-
Isolation: The 2,3,5,6-tetrafluoroterephthalic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry. The purity can be confirmed by NMR and melting point determination.
Part 3: Applications in Advanced Materials and Drug Discovery
The unique electronic and structural features of this compound make it a strategic component in the design of functional materials and complex organic molecules.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The in-situ or pre-synthesized 2,3,5,6-tetrafluoroterephthalic acid serves as a "linker" or "strut" that connects metal-containing nodes to form a porous, crystalline framework. The fluorination of the linker is a key design element.
-
Causality of Fluorination: The highly electronegative fluorine atoms alter the electronic properties of the linker, which can influence the framework's interaction with guest molecules like H₂ or CO₂.[1] Furthermore, the steric bulk and C-F···H-C interactions can direct the self-assembly process, sometimes leading to novel network topologies not seen with the non-fluorinated terephthalate linker.[2][12]
Caption: Conceptual diagram of Metal-Organic Framework (MOF) synthesis.
Scaffold for Drug Discovery
While not a drug itself, Dimethyl 2,3,5,6-tetrafluoroterephthalate is a valuable starting material for synthesizing more complex molecules for pharmaceutical applications. The tetrafluorophenyl ring is a bioisostere for other aromatic systems, but with distinct properties.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a perfluorinated ring can block metabolic pathways, increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. The strong electron-withdrawing nature of the ring also lowers the pKa of adjacent acidic protons, which can be used to fine-tune binding interactions with biological targets.[13] The diester can be derivatized into various functionalities (amides, hydrazides, etc.) to explore a wide chemical space in a lead optimization campaign.
Conclusion
Dimethyl 2,3,5,6-tetrafluoroterephthalate is more than just a chemical intermediate; it is a strategic enabling molecule. Its robust and symmetric structure, combined with the profound electronic influence of its fluorine substituents, provides a reliable and versatile platform for innovation. For materials scientists, it is a key entry point to fluorinated MOFs with tailored properties for gas storage and separation. For medicinal chemists, it offers a metabolically stable and electronically tunable scaffold for the rational design of next-generation therapeutics. The well-defined synthesis and reaction pathways described herein provide a solid foundation for researchers and developers to harness the full potential of this powerful fluorinated building block.
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